molecular formula C25H20N2OS2 B15078906 5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15078906
M. Wt: 428.6 g/mol
InChI Key: BQBQBOWFYQOVRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one with 1-naphthylmethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-Dimethyl-2-[(2-phenoxyethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

5,6-Dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-naphthylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H20N2OS2

Molecular Weight

428.6 g/mol

IUPAC Name

5,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H20N2OS2/c1-16-17(2)30-23-22(16)24(28)27(20-12-4-3-5-13-20)25(26-23)29-15-19-11-8-10-18-9-6-7-14-21(18)19/h3-14H,15H2,1-2H3

InChI Key

BQBQBOWFYQOVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C

Origin of Product

United States

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